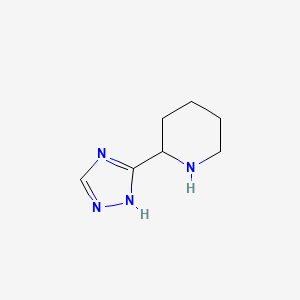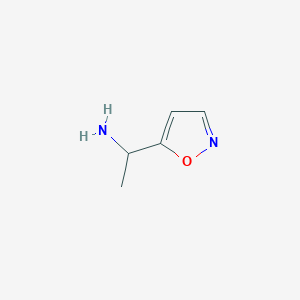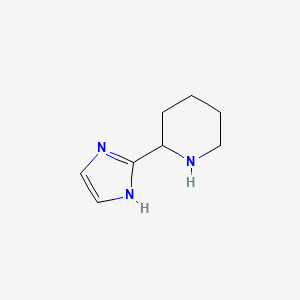![molecular formula C7H8N4 B3030689 [1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine CAS No. 943894-99-3](/img/structure/B3030689.png)
[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine
Descripción general
Descripción
[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of nitrogen atoms in the ring structure contributes to its biological activity, making it a valuable scaffold for drug development.
Mecanismo De Acción
Target of Action
The primary targets of [1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine are various enzymes and receptors, including RORγt, PHD-1, JAK1, and JAK2 . These targets play crucial roles in several biological processes. For instance, RORγt is a nuclear receptor that plays a key role in the differentiation of Th17 cells, which are involved in autoimmune diseases . PHD-1 is an enzyme involved in the regulation of hypoxia-inducible factors, which are key regulators of oxygen homeostasis . JAK1 and JAK2 are part of the Janus kinase family, which plays a critical role in signal transduction for various cytokines and growth factors .
Mode of Action
This compound interacts with its targets by binding to their active sites, thereby inhibiting their activity . This interaction results in changes in the signaling pathways regulated by these targets, leading to alterations in cellular functions .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting JAK1 and JAK2, it can affect the JAK-STAT signaling pathway, which is involved in processes such as cell proliferation, differentiation, and immune responses . By acting as an inverse agonist of RORγt, it can influence the differentiation of Th17 cells and thus impact immune responses .
Pharmacokinetics
One study mentions that a compound with a similar structure demonstrated good oral bioavailability , suggesting that this compound might also have favorable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific target and the biological context. For example, inhibition of JAK1 and JAK2 can lead to reduced cell proliferation and altered immune responses . Acting as an inverse agonist of RORγt can influence immune responses by affecting the differentiation of Th17 cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]triazolo[1,5-a]pyridin-6-ylmethanamine can be achieved through various methods. One notable method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of microwave irradiation and mechanochemical methods are preferred due to their efficiency and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as bromine or selenium dioxide.
Reduction: Reduction reactions can be performed to obtain dihydro derivatives of the compound.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common.
Common Reagents and Conditions:
Oxidation: Bromine, aqueous sulphuric acid, glacial acetic acid, selenium dioxide.
Reduction: Various reducing agents, including hydrogen gas and metal catalysts.
Substitution: Hydroxylamine, bases, and other nucleophiles.
Major Products:
Oxidation: Dibromomethyl, hydroxymethyl, acetoxymethyl, and acyl derivatives of pyridine.
Reduction: Dihydro derivatives.
Substitution: 2-amino derivatives.
Aplicaciones Científicas De Investigación
[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
[1,2,4]Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole-pyridine fused ring structure and exhibit diverse biological activities.
[1,2,4]Triazolo[3,4-a]pyridines: These compounds can undergo Dimroth rearrangement to form [1,2,4]triazolo[1,5-a]pyridines.
Uniqueness: [1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine is unique due to its specific substitution pattern and the presence of a methanamine group, which imparts distinct chemical and biological properties. Its ability to act as an inverse agonist and enzyme inhibitor sets it apart from other similar compounds .
Propiedades
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridin-6-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-3-6-1-2-7-9-5-10-11(7)4-6/h1-2,4-5H,3,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYNVMZVYPDEIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C=C1CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732125 | |
| Record name | 1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943894-99-3 | |
| Record name | 1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {[1,2,4]triazolo[1,5-a]pyridin-6-yl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
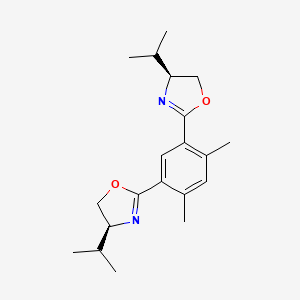
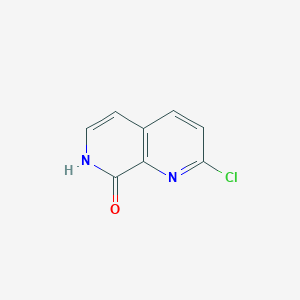


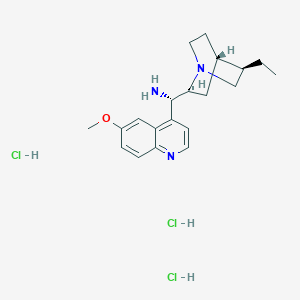
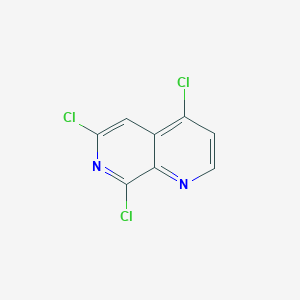
![Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, (1S,3S,4S,4aR,5S,6S,8S,11R,12aS)-3,11-bis(acetyloxy)-4-[(benzoyloxy)methyl]-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-1,4,5,6-tetrahydroxy-9,12a,13,13-tetramethyl-12-oxo-6,10-methanobenzocyclodecen-8-yl ester, (alphaR,betaS)-](/img/structure/B3030617.png)


![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine](/img/structure/B3030623.png)
![2-[2-(Methylsulfonyl)phenyl]ethylamine](/img/structure/B3030624.png)
